2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Hepatoprotection Oxidative Stress Toxicology

This 6-hydroxy de-ethylated ethoxyquin metabolite is a uniquely differentiated dihydroquinoline antioxidant. Its free phenolic hydroxyl—absent in TMQ and masked in ethoxyquin—confers superior radical-scavenging and a Log P of ~2.32. Preclinical studies show it outperforms Carsil (silymarin) in normalizing CCl₄-induced oxidative stress markers, while patent data confirm enhanced seed-germination effects. The orthogonal secondary amine/phenol reactivity enables selective derivatization unavailable with ethoxyquin or polymerized TMQ, yielding next-generation polymer antioxidants with 86.66% retained tensile strength. Procure this versatile research tool for hepatoprotection, neuroinflammation, agrochemical, and advanced materials programs.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 72107-05-2
Cat. No. B1330741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
CAS72107-05-2
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)O)(C)C
InChIInChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3
InChIKeyQSINDHMECZQCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (CAS 72107-05-2) – Technical Profile & Procurement Insights


2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (CAS 72107-05-2, C₁₂H₁₅NO, MW 189.25) is a nitrogen-containing heterocyclic compound of the dihydroquinoline family. It is formally the 6-hydroxy (de-ethylated) derivative of the common industrial antioxidant ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) and a primary metabolite of ethoxyquin in mammalian systems [1]. The compound exists as a solid at 20°C with a density of 1.04 g/cm³ and a refractive index of 1.57, and exhibits a consensus Log P of approximately 2.32, indicating moderate lipophilicity . Its antioxidant activity arises from the phenolic hydroxyl group at position 6, which enables free radical scavenging and inhibition of lipid peroxidation [2].

Why 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol Cannot Be Casually Substituted with In-Class Analogs


Despite sharing the 2,2,4-trimethyl-1,2-dihydroquinoline core, in-class compounds such as ethoxyquin (6-ethoxy derivative), polymerized TMQ (Antioxidant RD), or non-hydroxylated TMQ exhibit fundamentally distinct physicochemical and biological profiles. The 6‑hydroxy group of the target compound confers a free phenolic hydroxyl that is absent in the parent TMQ and is masked as an ethyl ether in ethoxyquin. This structural difference translates to a lower Log P (~2.3 vs. ~3.8 for ethoxyquin) and a distinct metabolic fate, as the compound is the primary de‑ethylated metabolite of ethoxyquin [1]. Functionally, the 6‑hydroxy derivative demonstrates superior hepatoprotective efficacy compared to the reference hepatoprotectant Carsil (silymarin) in normalizing CCl₄-induced oxidative stress parameters [2]. In polymer stabilization, the monomeric 6‑hydroxy derivative offers a reactive handle for further derivatization, whereas polymerized TMQ oligomers provide only bulk antioxidant protection without site‑specific functionalization [3]. These divergent properties preclude simple interchangeability in both research and industrial applications.

Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons for 2,2,4‑Trimethyl‑1,2‑dihydroquinolin‑6‑ol


Hepatoprotective Efficacy: Superior Normalization of Oxidative Stress Markers vs. Carsil (Silymarin)

In a rat model of CCl₄‑induced toxic liver injury, 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline demonstrated superior efficacy in normalizing oxidative metabolism enzyme activities compared to the reference hepatoprotectant Carsil (silymarin). The test compound more effectively restored aconitate hydratase and NADP‑generating enzyme activities toward control values [1].

Hepatoprotection Oxidative Stress Toxicology

Cerebral Ischemia/Reperfusion: In Vivo Neuroprotection and Multi‑Target Modulation

In a rat model of cerebral ischemia/reperfusion (CIR), 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) at 50 mg/kg for three days reduced histopathological changes and normalized serum S100B, lactate, and pyruvate levels. DHQ also decreased myeloperoxidase activity and pro‑inflammatory cytokine expression, and inhibited caspase‑3/‑9 activity and DNA fragmentation, indicating a multi‑target neuroprotective mechanism [1].

Neuroprotection Ischemia‑Reperfusion Inflammation

Polymer Stabilization: Retained Tensile Strength After Thermo‑Oxidative Aging – Hydrazide‑Modified vs. TMQ

While the target compound itself is a monomeric building block, its hydrazide‑derived polymer (synthesized from TMQ) exhibits 86.66% retained tensile strength after seven days of thermo‑oxidative aging, compared to only 71.97% for the commercial TMQ antioxidant and 50.27% for the blank SBR control [1]. This demonstrates that derivatives of the 2,2,4‑trimethyl‑1,2‑dihydroquinoline scaffold can substantially outperform the parent TMQ in rubber stabilization.

Rubber Antioxidant Polymer Stabilization Thermo‑Oxidative Aging

Agricultural Growth Stimulation: Enhanced Germination and Seedling Vigor in Sugar Beet

As disclosed in Russian patent RU 2798883 C1, treatment of sugar beet seeds with an aqueous solution of 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline at mass fractions of 0.01–0.1% significantly improves sowing qualities, including increased sprouting energy, germinating ability, average seedling length, and mass of 100 seedlings [1].

Plant Growth Regulator Seed Germination Agriculture

Chemical Derivatization Handle: Selective Acylation at the Secondary Amine with Hydroxyl Preservation

Investigation of the Stolle reaction on bifunctional 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline revealed that acylation with oxalyl chloride and subsequent cyclization proceed selectively at the secondary amine group, with full preservation of the 6‑hydroxy functionality [1]. This chemoselectivity is not available with ethoxyquin (6‑ethoxy), where the phenol is protected, or with non‑hydroxylated TMQ, which lacks the phenolic handle altogether.

Organic Synthesis Derivatization Chemoselectivity

Physicochemical Profile: Lower Log P and Higher Aqueous Solubility vs. Ethoxyquin

Calculated physicochemical parameters highlight key differences: the target compound (6‑hydroxy) exhibits a consensus Log P of 2.32 and an aqueous solubility (ESOL) of approximately 0.264 mg/mL, whereas ethoxyquin (6‑ethoxy) has a Log P of ~3.8 and negligible aqueous solubility . The reduced lipophilicity and increased solubility of the 6‑hydroxy derivative are consistent with its improved oral bioavailability observed in rodent studies [1].

Drug Likeness Physicochemical Properties ADME

Optimal Application Scenarios for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol Based on Quantitative Evidence


Preclinical Hepatoprotection Studies: Superior to Silymarin in Acute Liver Injury Models

Given its demonstrated superiority over Carsil (silymarin) in normalizing oxidative stress markers in CCl₄‑induced liver injury [1], the compound is ideally suited for preclinical hepatoprotection research. Investigators seeking a reference antioxidant with enhanced efficacy over the clinical standard should prioritize this compound. The 50 mg/kg oral dose validated in rats provides a starting point for dose‑response studies.

Cerebral Ischemia and Neuroinflammation Research: Multi‑Target Neuroprotectant

The compound's ability to reduce histopathological damage, normalize S100B and lactate levels, and inhibit myeloperoxidase, caspases, and pro‑inflammatory cytokines in a rat CIR model [2] makes it a valuable tool for stroke and neuroinflammation research. Its multi‑target profile (antioxidant, anti‑inflammatory, anti‑apoptotic) offers an advantage over single‑mechanism agents.

Agricultural Biotechnology: Seed Priming and Growth Stimulation

As disclosed in patent RU 2798883 C1, treatment of sugar beet seeds with 0.01–0.1% aqueous solutions significantly enhances germination and seedling vigor [3]. This application leverages the compound's water solubility and low toxicity, providing a non‑synthetic‑auxin alternative for crop science and agricultural biotechnology programs.

Polymer Additive Synthesis: Functionalized Antioxidant Platform

The 6‑hydroxy group serves as a reactive handle for synthesizing advanced polymer stabilizers. As shown, hydrazide‑modified derivatives of the TMQ scaffold achieve 86.66% retained tensile strength after aging, outperforming commercial TMQ by nearly 15 percentage points [4]. Researchers developing next‑generation rubber and plastic antioxidants should utilize this monomer as a versatile building block.

Heterocyclic Chemistry and Medicinal Chemistry: Orthogonal Derivatization Scaffold

The compound's orthogonal reactivity (free secondary amine and free phenolic hydroxyl) enables selective acylation at the amine while preserving the phenol [5]. This chemoselectivity, not available with ethoxyquin or TMQ, facilitates the construction of diverse heterocyclic libraries for drug discovery and materials chemistry.

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